N-(2,6-dimethylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,6-Dimethylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with methyl, phenyl, and isopropyl groups. The molecule also contains a thioether-linked acetamide moiety bound to a 2,6-dimethylphenyl group. Its characterization likely relies on techniques such as NMR, mass spectrometry, and X-ray crystallography, as inferred from analogous compounds .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-16(2)30-25(32)24-23(20(14-29(24)5)19-12-7-6-8-13-19)28-26(30)33-15-21(31)27-22-17(3)10-9-11-18(22)4/h6-14,16H,15H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUXLZXDSPWFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reagent addition. The use of automated systems to monitor and adjust reaction parameters would ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or platinum.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2,6-dimethylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is studied for its potential as a therapeutic agent. Its interactions with various biological targets can provide insights into new drug development.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.
Industry
In industry, this compound can be used in the production of advanced materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Key Differences: Replaces the pyrrolo[3,2-d]pyrimidine core with a simpler dihydropyrimidinone ring. Substitutes the 2,6-dimethylphenyl group with a 2,3-dichlorophenyl moiety.
- Synthetic Data :
Thieno-Pyrimidine Derivatives
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Key Differences: Replaces the pyrrolo-pyrimidine core with a thieno[2,3-d]pyrimidine scaffold. Incorporates a 5-methylfuran substituent and propenyl group.
- The furan group introduces polarity, which may affect solubility .
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Key Differences: Features a thieno[3,2-d]pyrimidine core with methoxy and methylphenyl substituents. Molecular Weight: 465.60 g/mol (vs. ~475–500 g/mol for the target compound).
- Functional Implications :
Pyrazolo-Pyrimidine Derivatives
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Key Differences: Utilizes a pyrazolo[3,4-d]pyrimidine core instead of pyrrolo-pyrimidine. Includes fluorinated aromatic systems and a chromenone moiety.
- Synthetic Data :
- Melting Point: 302–304°C
- Mass: 571.198 [M+H]+.
Key Observations
Thieno-pyrimidine derivatives exhibit higher aromaticity, which may enhance stacking interactions in DNA/RNA targets .
Substituent Effects :
- Electron-withdrawing groups (e.g., dichlorophenyl in ) improve stability but may reduce solubility.
- Bulky substituents (e.g., isopropyl in the target compound) could influence binding pocket interactions.
Synthetic Feasibility: Yields for analogs range from 19% (complex fluorinated systems) to 80% (simpler dihydropyrimidinones), highlighting the challenge of synthesizing multi-heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
